4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide
Description
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a heterocyclic organic molecule featuring a naphtho[2,1-d][1,3]thiazole core fused with a benzamide moiety. Key structural elements include:
- A 2,5-dioxopyrrolidin-1-yl group at the 4-position of the benzamide, which may enhance solubility or serve as a reactive handle for further functionalization.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c1-2-15-27-20-12-9-16-5-3-4-6-19(16)23(20)32-25(27)26-24(31)17-7-10-18(11-8-17)28-21(29)13-14-22(28)30/h1,3-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIQOVXDZGXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the naphthothiazole core. This can be achieved through a cyclization reaction involving a suitable thioamide and a naphthoquinone derivative. The resulting naphthothiazole is then subjected to further functionalization to introduce the prop-2-yn-1-yl group.
The pyrrolidinone ring is synthesized separately, often through a condensation reaction involving succinic anhydride and an amine. The final step involves coupling the naphthothiazole derivative with the pyrrolidinone and benzamide groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Overview
This compound features:
- Benzamide core : Provides a stable scaffold for further functionalization.
- Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Pyrrolidinyl group : Enhances the compound's binding affinity to biological targets.
The molecular formula is with a molecular weight of approximately 433.5 g/mol.
| Component | Structural Feature |
|---|---|
| Benzamide | Core structure |
| Benzothiazole | Moiety contributing to biological activity |
| Pyrrolidinyl | Enhances binding affinity |
| Ethoxy | Modifies solubility and reactivity |
| Prop-2-ynyl | Potential for additional interactions |
Recent studies have highlighted various biological activities associated with this compound:
Anticonvulsant Properties
Research indicates that derivatives related to this compound may exhibit anticonvulsant effects. For instance, compounds structurally similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide have shown broad-spectrum anticonvulsant activity in animal models. This suggests potential therapeutic applications in treating epilepsy and related disorders .
Antimicrobial Activity
Thiazole derivatives have garnered attention for their high antibacterial properties. The benzothiazole moiety in this compound may contribute significantly to its antimicrobial efficacy against Gram-positive bacteria . In vitro studies are ongoing to evaluate its effectiveness against various pathogens.
Anticancer Potential
Preliminary investigations suggest that this compound could inhibit cancer cell proliferation. The mechanism may involve the modulation of specific enzymes or receptors implicated in cancer pathways. Understanding these interactions is crucial for developing targeted cancer therapies .
Case Studies
Several case studies have been documented regarding the applications of similar compounds:
- Anticonvulsant Activity : A study demonstrated that N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide exhibited significant anticonvulsant activity across multiple tests (e.g., maximal electroshock test) .
- Antimicrobial Testing : In another study, substituted thiazole derivatives were synthesized and evaluated for their antibacterial properties against various strains of bacteria, showing promising results .
- Cancer Cell Line Studies : Research involving similar thiazole compounds revealed their potential to induce apoptosis in cancer cell lines through targeted molecular interactions .
Mechanism of Action
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related compounds:
Key Observations:
- Alkyne vs. Alkyl/Ether Groups: The target compound’s propargyl group distinguishes it from analogs with ethoxy (e.g., compound 13) or ethyl (e.g., ) substituents.
- Diketopyrrolidine vs. Halogen Substituents : The 2,5-dioxopyrrolidin-1-yl group in the target compound and ’s analog contrasts with halogenated derivatives (e.g., 4,6-difluoro in ), which may alter electron distribution and binding specificity .
- Synthetic Complexity: The target compound’s alkyne substituent likely requires specialized coupling conditions (e.g., Sonogashira), whereas compounds like 11 and 13 are synthesized via simpler reflux methods with moderate yields (59–72%) .
Spectroscopic and Physicochemical Properties
While spectral data for the target compound are unavailable, comparisons with analogs reveal trends:
- IR Spectroscopy : Amide C=O stretches (1680–1712 cm⁻¹) and NH vibrations (3240–3395 cm⁻¹) are consistent across benzamide-containing analogs . The target compound’s alkyne C≡C stretch (~2100 cm⁻¹) would further distinguish it.
- NMR Profiles : Aromatic protons in naphthothiazole derivatives typically resonate at δ 6.5–7.6 ppm, with alkyne protons (if present) appearing near δ 2.5–3.0 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 437 for compound 11) align with calculated masses, suggesting reliable synthetic routes for analogs .
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]benzamide is a complex organic molecule with potential biological activities. Its unique structure combines a pyrrolidinyl group with a benzamide core and a benzothiazole moiety, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action and potential therapeutic uses.
Structural Overview
The molecular formula of the compound is , indicating the presence of various functional groups that may contribute to its biological effects. The structural features are summarized in Table 1.
| Feature | Description |
|---|---|
| Core Structure | Benzamide |
| Functional Groups | Pyrrolidinyl, Benzothiazole |
| Substituents | Prop-2-ynyl group |
| Molecular Weight | 423.47 g/mol |
Preliminary studies suggest that the compound may exhibit multiple modes of action:
- Enzyme Inhibition : The presence of the dioxopyrrolidinyl group suggests potential inhibition of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The benzothiazole moiety is known for interacting with various receptors, potentially influencing neurotransmitter systems.
- Antioxidant Activity : Some derivatives of benzothiazole have shown antioxidant properties, which may be applicable to this compound.
Biological Activity Studies
Research into the biological activity of this compound has focused on several key areas:
Anticonvulsant Activity
A study explored the anticonvulsant properties of related compounds with similar structures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models were utilized to evaluate efficacy. Compounds with structural similarities demonstrated significant activity, suggesting that our compound may also possess anticonvulsant properties .
Anticancer Potential
The compound's structural components indicate potential anticancer activity. Benzothiazoles have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation is needed to confirm these effects specifically for this compound.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of structurally related compounds:
- Antinociceptive Activity : A related study assessed the antinociceptive effects of 3-methyl derivatives in animal models. The results indicated significant pain relief comparable to standard analgesics .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. Studies have indicated that similar compounds exhibit favorable absorption and distribution characteristics, which may apply to this compound as well .
- Toxicology Reports : Toxicological assessments are essential for determining safety profiles. Preliminary data suggest low toxicity levels for related compounds; however, specific studies on this compound are warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
